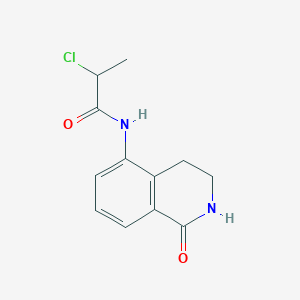

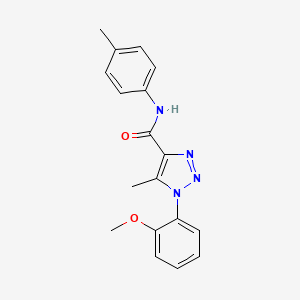

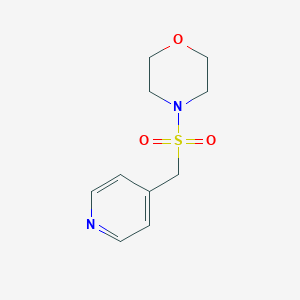

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

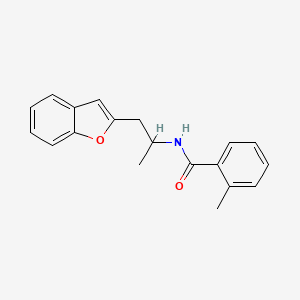

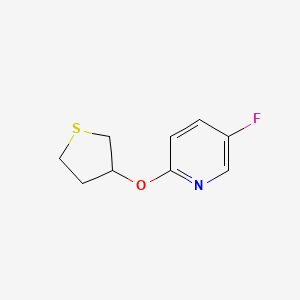

The compound "1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and its utility in various chemical reactions, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," which is a term that refers to a variety of efficient and reliable chemical reactions. The papers provided describe various methods for synthesizing triazole compounds. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, which could be a similar approach to synthesizing the compound . Another method involves the condensation of different starting materials, such as isocyanates with amines, to form carboxamide derivatives . These methods provide a foundation for the synthesis of the compound of interest, although the exact synthetic route for "1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets. The papers suggest that similar analytical methods could be used to ascertain the molecular structure of the compound .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions. For example, they can undergo alkylation, as seen with 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which reacts with methyl iodide to form alkylated products . They can also be nitrated under certain conditions to introduce nitro groups . These reactions demonstrate the versatility of triazole compounds in chemical synthesis and modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy and carboxamide groups can affect these properties and the compound's overall reactivity. While the papers do not provide specific data on the physical and chemical properties of "1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide," they do offer insights into the general behavior of similar triazole compounds .

Applications De Recherche Scientifique

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial properties, with some showing moderate to good activities against various microorganisms (Bektaş et al., 2007). This suggests that our compound of interest could potentially exhibit similar antimicrobial effects, given its structural similarity to the compounds studied.

Anticancer Activity

Shinde et al. (2022) conducted research on 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives, evaluating their cytotoxicity against breast cancer cell lines. Certain derivatives demonstrated significant cytotoxicity, indicating the potential of triazole carboxamides in cancer treatment (Shinde et al., 2022). This aligns with the possibility that 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide could serve as a lead compound in the development of anticancer agents.

Anti-Inflammatory and Analgesic Activities

Compounds with a triazole core have also been explored for their potential anti-inflammatory and analgesic effects. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests that triazole carboxamides, including the compound , could potentially be developed into effective anti-inflammatory and analgesic medications.

Corrosion Inhibition

The triazole moiety has been identified as an effective component in corrosion inhibitors. Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid, demonstrating high inhibition efficiency (Bentiss et al., 2009). This indicates that triazole derivatives, such as 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, could be explored for applications in corrosion protection.

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12-8-10-14(11-9-12)19-18(23)17-13(2)22(21-20-17)15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJFJFBKHXXEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-ethyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B2511945.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)

![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2511958.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)

![3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide](/img/structure/B2511964.png)

![3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2511965.png)